(E)-2-(benzo[d]thiazol-2-ylthio)-N'-((2-(benzyloxy)naphthalen-1-yl)methylene)acetohydrazide
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Overview
Description
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-[2-(benzyloxy)naphthalen-1-yl]methylidene]acetohydrazide is a complex organic compound that features a benzothiazole ring, a naphthalene moiety, and an acetohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-[2-(benzyloxy)naphthalen-1-yl]methylidene]acetohydrazide typically involves multiple steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative. This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzothiazole ring.
Synthesis of Naphthalene Derivative: The naphthalene moiety is synthesized separately, often starting from naphthalene and introducing the benzyloxy group through a Friedel-Crafts alkylation reaction.
Coupling Reaction: The benzothiazole derivative is then coupled with the naphthalene derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazide group, converting it to the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various functionalized aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors, particularly targeting enzymes involved in cancer and infectious diseases.
Medicine
In medicinal chemistry, this compound has shown promise as a lead compound for the development of new drugs. Its ability to interact with biological targets makes it a candidate for further drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-[2-(benzyloxy)naphthalen-1-yl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzyme active sites, inhibiting their activity. The naphthalene moiety can enhance the compound’s binding affinity through π-π interactions. The hydrazide group can form hydrogen bonds with biological targets, further stabilizing the compound’s interaction.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-ylsulfanyl)benzonitrile
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2,4-dihydroxyphenyl)ethanone
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2-furyl)ethanone
Uniqueness
Compared to similar compounds, 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-[2-(benzyloxy)naphthalen-1-yl]methylidene]acetohydrazide stands out due to its complex structure, which combines multiple functional groups. This complexity allows for a broader range of chemical reactions and interactions, making it a more versatile compound for various applications.
Properties
Molecular Formula |
C27H21N3O2S2 |
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Molecular Weight |
483.6 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(2-phenylmethoxynaphthalen-1-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C27H21N3O2S2/c31-26(18-33-27-29-23-12-6-7-13-25(23)34-27)30-28-16-22-21-11-5-4-10-20(21)14-15-24(22)32-17-19-8-2-1-3-9-19/h1-16H,17-18H2,(H,30,31)/b28-16+ |
InChI Key |
XRWMIMBJWCJEMO-LQKURTRISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)CSC4=NC5=CC=CC=C5S4 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)CSC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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